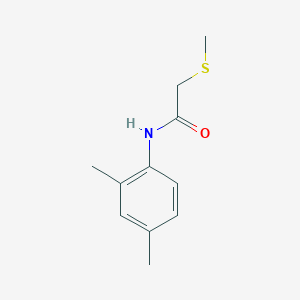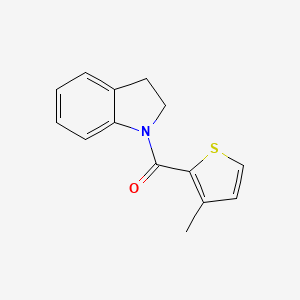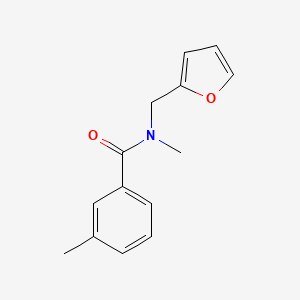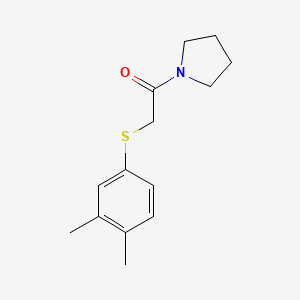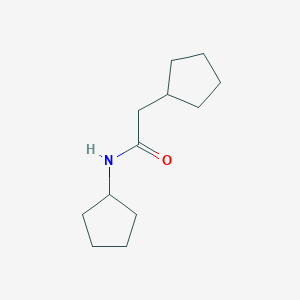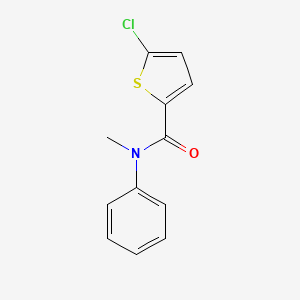
Cyclobutylcarboxamide, N-(2-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylcarboxamide, N-(2-ethylphenyl)-, also known as EtCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EtCP belongs to the class of amide compounds and is synthesized through a multistep process involving various chemical reactions.
Mécanisme D'action
The exact mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- is not yet fully understood. However, studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired effect. However, one of the limitations of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research on Cyclobutylcarboxamide, N-(2-ethylphenyl)-. One area of interest is its potential use in the treatment of cancer. Studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-cancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anxiolytic and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of Cyclobutylcarboxamide, N-(2-ethylphenyl)- in these areas.
Conclusion:
In conclusion, Cyclobutylcarboxamide, N-(2-ethylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves a multistep process that includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. The cyclobutanecarbonyl chloride is then reacted with 2-ethylphenylamine to form the desired product, Cyclobutylcarboxamide, N-(2-ethylphenyl)-. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been extensively studied for its potential therapeutic applications in various diseases. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLCYSHTGMCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylcarboxamide, N-(2-ethylphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
